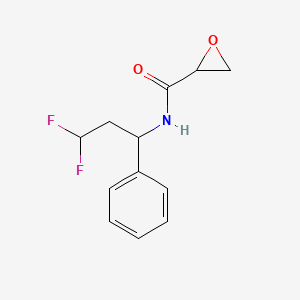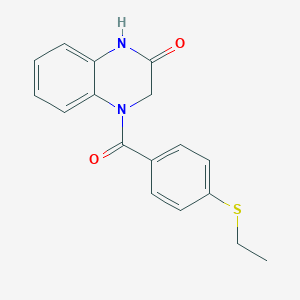![molecular formula C13H21NO2 B2652552 1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one CAS No. 2305441-41-0](/img/structure/B2652552.png)
1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Hydroxymethyl)-2-azaspiro[45]decan-2-yl]prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure with both nitrogen and oxygen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a series of rearrangements to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can prevent the activation of the necroptosis pathway, thereby exerting therapeutic effects in various inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Shares a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.
7-Substituted-8-oxaspiro[4.5]decan-1-ones: Similar spirocyclic structure with oxygen heteroatoms instead of nitrogen.
Uniqueness
1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-12(16)14-10-13(8-11(14)9-15)6-4-3-5-7-13/h2,11,15H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOXSBWQNLTSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(CCCCC2)CC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B2652470.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2652473.png)
![2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2652475.png)

![1-(thiophen-2-yl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2652478.png)
![ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2652479.png)

![(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2652481.png)





![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2652492.png)
